molecular formula C10H7NO3S B1626186 Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione CAS No. 107191-21-9

Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione

Cat. No.: B1626186
CAS No.: 107191-21-9
M. Wt: 221.23 g/mol
InChI Key: TVFIIICWVZKOHI-UHFFFAOYSA-N
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Description

Spiro[oxolane-3,2’-thieno[2,3-B]pyridine]-2,3’-dione is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the broader class of thieno[2,3-b]pyridines, which are known for their diverse pharmacological and biological activities. The spiro configuration imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[oxolane-3,2’-thieno[2,3-B]pyridine]-2,3’-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-thioxopyridine-3-carbonitrile with oxolane derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. These processes often use continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[oxolane-3,2’-thieno[2,3-B]pyridine]-2,3’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit enhanced or modified biological activities .

Scientific Research Applications

Spiro[oxolane-3,2’-thieno[2,3-B]pyridine]-2,3’-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[oxolane-3,2’-thieno[2,3-B]pyridine]-2,3’-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[oxolane-3,2’-thieno[2,3-B]pyridine]-2,3’-dione is unique due to its spiro configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials.

Properties

IUPAC Name

spiro[oxolane-3,2'-thieno[2,3-b]pyridine]-2,3'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-7-6-2-1-4-11-8(6)15-10(7)3-5-14-9(10)13/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFIIICWVZKOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C12C(=O)C3=C(S2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545239
Record name 2H,3'H-Spiro[oxolane-3,2'-thieno[2,3-b]pyridine]-2,3'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107191-21-9
Record name 2H,3'H-Spiro[oxolane-3,2'-thieno[2,3-b]pyridine]-2,3'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione
Reactant of Route 2
Reactant of Route 2
Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione
Reactant of Route 3
Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione
Reactant of Route 4
Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione
Reactant of Route 5
Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione
Reactant of Route 6
Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione

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